NMR spectra of 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole
NMR spectra of 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole
An In-Depth Technical Guide to the NMR Spectra of 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the well-documented effects of substituents on aromatic and heterocyclic systems. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and characterization of this and related compounds. The guide details the theoretical basis for spectral predictions, presents the expected data in a clear and structured format, and provides a rigorous, self-validating experimental protocol for the future acquisition and confirmation of these spectra.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] For novel compounds such as 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole, a thorough understanding of its NMR spectra is fundamental to confirming its identity, purity, and conformation. This pyrazole derivative incorporates several key structural motifs: a 1H-pyrazole core, a 4-bromophenyl substituent at the C3 position, and a methylsulfonyl group at the C4 position. Each of these components imparts distinct electronic and steric influences that are reflected in the NMR spectrum.
This guide will first deconstruct the molecule to predict the chemical shifts and coupling patterns for each proton and carbon nucleus. We will then synthesize this information to construct a full, predicted ¹H and ¹³C NMR spectrum. Finally, a detailed experimental workflow for acquiring and validating these spectra using one- and two-dimensional NMR techniques is provided.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display signals corresponding to the pyrazole ring proton, the protons of the 4-bromophenyl ring, and the methyl protons of the sulfonyl group.
Pyrazole Ring Protons
For an N-unsubstituted pyrazole, the potential for annular tautomerism exists, where the proton on the nitrogen can rapidly exchange between the two nitrogen atoms.[3][4][5] This can lead to broadened signals or an averaged signal for the C3 and C5 positions. However, in the case of 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole, the C3 and C4 positions are substituted, leaving only one proton on the pyrazole ring at the C5 position.
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H5 Proton: The H5 proton of the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the aromatic nature of the pyrazole ring and the electronic effects of the adjacent substituents. A typical chemical shift range for a pyrazole H5 proton is between δ 7.5 and 8.5 ppm.[6] The electron-withdrawing nature of the adjacent methylsulfonyl group at C4 will likely shift this proton downfield.
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NH Proton: The NH proton of the pyrazole ring is expected to be a broad singlet due to quadrupolar coupling with the adjacent nitrogen atom and potential intermolecular exchange.[3] Its chemical shift is highly dependent on the solvent and concentration, typically appearing in the range of δ 10-14 ppm.[4]
4-Bromophenyl Protons
The 1,4-disubstituted (para) bromophenyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region of the spectrum.
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H2'/H6' and H3'/H5' Protons: The protons ortho to the pyrazole ring (H2' and H6') and the protons ortho to the bromine atom (H3' and H5') are chemically equivalent due to free rotation around the C3-C1' bond. They will appear as two doublets, each integrating to two protons. The protons closer to the pyrazole ring (H2' and H6') are expected to be slightly downfield compared to H3' and H5'. A typical ortho-coupling constant (³JHH) in a benzene ring is in the range of 7-9 Hz.
Methylsulfonyl Protons
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-SO₂CH₃ Protons: The methyl protons of the methylsulfonyl group are expected to appear as a sharp singlet, as there are no adjacent protons. The strong electron-withdrawing effect of the sulfonyl group will deshield these protons, shifting them downfield. The chemical shift for methylsulfonylmethane (MSM) is reported to be around 3.142 ppm, and this provides a good estimate for the expected chemical shift in this molecule.[7][8][9]
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH | 10.0 - 14.0 | broad singlet | 1H | - |
| H5 | 7.8 - 8.2 | singlet | 1H | - |
| H2'/H6' | 7.6 - 7.8 | doublet | 2H | 8.0 - 9.0 |
| H3'/H5' | 7.5 - 7.7 | doublet | 2H | 8.0 - 9.0 |
| -SO₂CH₃ | 3.1 - 3.3 | singlet | 3H | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the substituents.
Pyrazole Ring Carbons
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C3, C4, and C5: The chemical shifts of the pyrazole carbons are influenced by the attached substituents. C3, being attached to the bromophenyl group, will be significantly affected. C4, bearing the electron-withdrawing methylsulfonyl group, will be shifted downfield. C5 will also be influenced by the adjacent nitrogen and the overall aromatic system.
4-Bromophenyl Carbons
-
C1', C2'/C6', C3'/C5', and C4': The ipso-carbon attached to the pyrazole ring (C1') will be in the typical aromatic range. The carbons ortho and meta to the bromine atom (C2'/C6' and C3'/C5') will show distinct signals. The carbon atom directly attached to the bromine (C4') will experience the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[10]
Methylsulfonyl Carbon
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-SO₂CH₃: The carbon of the methyl group in the methylsulfonyl moiety will appear at a characteristic upfield position, typically in the range of δ 40-45 ppm.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | 145 - 155 |
| C4 | 115 - 125 |
| C5 | 135 - 145 |
| C1' | 128 - 132 |
| C2'/C6' | 129 - 133 |
| C3'/C5' | 131 - 135 |
| C4' | 120 - 125 |
| -SO₂CH₃ | 40 - 45 |
Structural Elucidation Workflow
To definitively assign all proton and carbon signals and confirm the structure of 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole, a series of 1D and 2D NMR experiments should be performed.
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocols
The following protocols are designed to be self-validating and provide the necessary data for a complete structural assignment.
Sample Preparation
-
Weigh approximately 5-10 mg of 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[11] The choice of solvent is critical, as protic solvents may lead to the exchange of the NH proton.[12]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped with a digital lock on the solvent signal.
¹H NMR Acquisition
-
Tune and shim the spectrometer for the specific sample to achieve optimal resolution and lineshape.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
-
Integrate all signals to determine the relative number of protons.
¹³C NMR Acquisition
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
2D NMR Acquisition
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. For this molecule, it will primarily confirm the coupling between the H2'/H6' and H3'/H5' protons of the bromophenyl ring.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[3] It will be crucial for assigning the carbons of the bromophenyl ring and the C5 of the pyrazole ring to their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[3] This is the most powerful experiment for assembling the molecular fragments. Key expected correlations include:
-
The H5 proton of the pyrazole to C3 and C4.
-
The H2'/H6' protons to C1' and C4'.
-
The methyl protons of the sulfonyl group to C4.
-
Caption: Predicted key HMBC correlations for structural confirmation.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C . By understanding the fundamental principles of NMR and the influence of various substituents, a reliable spectral prediction can be made, which is an invaluable tool in the process of chemical synthesis and characterization. The provided experimental protocols offer a clear and robust pathway for the empirical validation of the predicted spectra, ensuring the unambiguous structural confirmation of this novel compound.
References
- Benchchem.
- ResearchGate. (PDF)
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
Royal Society of Chemistry. Supporting information - Rsc.org. [Link]
-
Portland Press. NMR Spectra of Simple Heterocycles. [Link]
-
OpenOChem Learn. Interpreting | OpenOChem Learn. [Link]
-
Wiley Online Library. Methylsulfonylmethane (MSM): A chemical shift reference for H MRS of human brain. [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
Wiley Online Library. Methylsulfonylmethane (MSM): A chemical shift reference for 1 H MRS of human brain. [Link]
-
PubMed. 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. [Link]
-
SpectraBase. Ethyl 4-bromophenylacetate - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. [Link]
-
National Center for Biotechnology Information. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Modgraph. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Theoretical Study of 3-(4-bromophenyl) -5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. [Link]
-
SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Methylsulfonylmethane (MSM): A chemical shift reference for 1 H MRS of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. modgraph.co.uk [modgraph.co.uk]
